Comparative Binding Affinity (Ki) to αIIbβ3: H-Ala-Gly-Asp-Val-OH vs. RGDS
In competitive binding assays, the AGDV-containing decapeptide LGGAKQAGDV (which includes the H-Ala-Gly-Asp-Val-OH sequence) displays a Ki of 46.2 ± 8.2 µM for inhibiting fibrinogen binding to ADP-stimulated platelets. This is compared to the RGD-containing tetrapeptide RGDS, which has a Ki of 15.6 ± 2.7 µM in the same assay [1]. Furthermore, the AGDV-containing peptide shows a differential inhibitory effect, where its Ki for inhibiting the binding of the monoclonal antibody PAC-1 is 116.1 ± 12.9 µM, a significant difference (p < 0.005) not observed with RGDS [1].
| Evidence Dimension | Inhibitory Constant (Ki) for Fibrinogen Binding |
|---|---|
| Target Compound Data | 46.2 ± 8.2 µM |
| Comparator Or Baseline | RGDS: 15.6 ± 2.7 µM |
| Quantified Difference | ~3-fold lower affinity for the target compound |
| Conditions | ADP-stimulated human platelets |
Why This Matters
The distinct affinity profile of H-Ala-Gly-Asp-Val-OH compared to RGDS demonstrates that they are not interchangeable inhibitors and will have different effects in functional assays, a key consideration for experimental design.
- [1] Bennett, J.S., Shattil, S.J., Power, J.W., Gartner, T.K. Interaction of fibrinogen with its platelet receptor. Differential effects of alpha and gamma chain fibrinogen peptides on the glycoprotein IIb-IIIa complex. J. Biol. Chem. 1988, 263, 12948-12953. View Source
